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Compound of Interest

Compound Name: Ursolic aldehyde

Cat. No.: B12313032

This technical guide provides a comprehensive overview of the spectroscopic data for Ursolic
Aldehyde (3[3-Hydroxyurs-12-en-28-al), a pentacyclic triterpenoid of interest to researchers in
natural product chemistry and drug development. Due to the limited availability of complete,
formally published spectra for Ursolic Aldehyde, this document combines available data with
predicted values based on the compound's structure and extensive data from the closely
related ursane triterpenoid family, particularly Ursolic Acid.

Molecular Structure and Properties

Ursolic aldehyde belongs to the ursane class of pentacyclic triterpenoids. Its structure
features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position,
distinguishing it from the more commonly studied Ursolic Acid, which possesses a carboxylic
acid at C-28.

Molecular Formula: C3oHasO2[1][2]

Molecular Weight: 440.70 g/mol [1][3]

CAS Registry Number: 19132-81-1[1][3]

IUPAC Name: (3[)-3-Hydroxyurs-12-en-28-al
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Detailed, experimentally verified *H and 3C NMR assignments for Ursolic Aldehyde are not
extensively reported in peer-reviewed literature. The following tables present the predicted
chemical shifts for key protons and carbons. These predictions are derived from the known
spectra of analogous compounds like Ursolic Acid and standard chemical shift ranges for the
relevant functional groups. The most characteristic signals are the aldehyde proton (*H) and

carbonyl carbon (23C).

'H-NMR Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz (Reference)
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Predicted Coupling
Chemical Shift Multiplicity Constant (J, Notes

(3, ppm) Hz)

Proton
Assignment

Highly
deshielded
singlet,

H-28 (Aldehyde) ~9.4-9.8 S - -
characteristic of
an aldehyde

proton.

Typical for the
) vinylic proton in
H-12 (Vinyl) ~5.2-54 t ~35
the ursane

skeleton.

Proton attached
) to the carbon
H-3 (Carbinol) ~3.2-34 dd ~11.0,4.5 ]
bearing the

hydroxyl group.

Multiple singlet
and doublet
Methyl Protons signals
~0.7-1.2 s, d - ,
(7x) corresponding to
the seven methyl

groups.

Complex,

overlappin
Methylene/Methi pping

ne

~1.0-25 m - signals from the
triterpenoid

backbone.

13C-NMR Data (Predicted)

Solvent: CDCIs Frequency: 100 MHz (Reference)
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. Predicted Chemical Shift (9,
Carbon Assignment Notes

ppm)

The most downfield signal,
characteristic of an aldehyde.
C-28 (Aldehyde Carbonyl) ~200 - 207 A reported aldehydic signal for
a similar triterpenoid was
observed at 207.5 ppm.[4]

C-13 (Vinyl) ~138 - 139 Quaternary olefinic carbon.
C-12 (Vinyl) ~125 - 127 Protonated olefinic carbon.

) Carbon attached to the
C-3 (Carbinol) ~78 - 80

hydroxyl group.

Quaternary and methine
C-4, C-5, C-9, C-10, C-14, C-

~37 - 60 carbons of the fused ring
17, C-18
system.
Signals for the seven methyl
Methyl Carbons (7x) ~15-30 )
groups in the structure.
Multiple signals from the CH:z
Methylene Carbons ~18 - 42

groups in the backbone.

Infrared (IR) Spectroscopy Data

The IR spectrum of Ursolic Aldehyde is defined by the functional groups present: a hydroxyl
group (-OH), an aldehyde group (-CHO), a carbon-carbon double bond (C=C), and the aliphatic
hydrocarbon backbone. The table below outlines the expected characteristic absorption bands.
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Vibrational Mode

Expected
Wavenumber (cm~?)

Intensity

Notes

Characteristic of the

O-H Stretch ~3600 - 3200 Strong, Broad
hydroxyl group.
From the numerous
C-H Stretch (Aliphatic)  ~3000 - 2850 Strong CH, CHz, and CHs

groups.

Two distinct bands are

often visible for the

C-H Stretch ~2850 - 2800 & ~2750 ) aldehyde C-H stretch.
Medium, Sharp
(Aldehyde) - 2700 The peak around
2720 cmtis
particularly diagnostic.
The carbonyl stretch
C=0 Stretch is a very strong and
~1740 - 1720 Strong, Sharp o a
(Aldehyde) easily identifiable
peak.
From the C12-C13
C=C Stretch (Alkene) ~1650 - 1640 Medium to Weak double bond in the
ursane skeleton.
) From the C-3 hydroxyl
C-O Stretch ~1100 - 1000 Medium

group.

Mass Spectrometry (MS) Data

Mass spectrometry of Ursolic Aldehyde is expected to show a molecular ion peak

corresponding to its molecular weight, followed by a characteristic fragmentation pattern. The

key fragmentation pathway for ursane-type triterpenoids is a retro-Diels-Alder (rDA) reaction in

Ring C.
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m/z Value (Predicted)

Proposed Fragment Identity

Fragmentation Pathway

440 [M]* Molecular lon
Loss of water from the C-3
422 [M - H20]*
hydroxyl group.
411 [M - CHO]* Loss of the aldehyde group.
Subsequent loss of water and
397 [M - H20 - CHOJ*
the aldehyde group.
Retro-Diels-Alder
232 rDA Fragment ) ]
fragmentation of Ring C.
Characteristic fragment from
203 rDA Fragment Side-Product the rDA reaction in ursane

skeletons.[5]

Experimental Protocols

The following sections describe generalized but detailed protocols for obtaining the

spectroscopic data for Ursolic Aldehyde. These are standard methods applicable to the

analysis of purified triterpenoid natural products.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of purified Ursolic Aldehyde.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition:

o 'H NMR: Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are averaged.
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o 13C NMR: Acquire spectra with a spectral width of 220-250 ppm, a relaxation delay of 2
seconds, and an acquisition time of 1-1.5 seconds. A larger number of scans (1024-4096)
is required due to the low natural abundance of 13C.

o 2D NMR: Perform standard 2D experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) to aid in the complete and unambiguous assignment of all proton and
carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol
o Sample Preparation (KBr Pellet Method):

o Thoroughly mix ~1-2 mg of purified Ursolic Aldehyde with ~100-150 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Place the mixture into a pellet-forming die and apply pressure (8-10 tons) using a
hydraulic press to form a transparent or translucent pellet.

 Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Record the sample spectrum from 4000 to 400 cm™1,

[¢]

Average 16-32 scans to improve the signal-to-noise ratio.

o

The final spectrum should be baseline-corrected and presented in terms of transmittance
or absorbance.

Mass Spectrometry Protocol (LC-MS/MS)

o Sample Preparation: Prepare a stock solution of purified Ursolic Aldehyde at 1 mg/mL in a
suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-
10 pg/mL.
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e Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a
mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI)

source.
o Chromatographic Conditions:
o Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 pm).
o Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
o Flow Rate: 0.2-0.4 mL/min.
o Mass Spectrometer Conditions:

o lonization Mode: Positive (ESI+) and Negative (ESI-) modes to capture different adducts
and fragments.

o Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular

ion.

o Tandem MS (MS/MS): Select the molecular ion peak (m/z 441 for [M+H]* or 439 for [M-
H]~) for collision-induced dissociation (CID) to generate a fragmentation spectrum for

structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and
spectroscopic identification of Ursolic Aldehyde from a plant source.
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General Workflow for Isolation and Spectroscopic Characterization of Ursolic Aldehyde

Extraction & Fractionation
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Click to download full resolution via product page

Caption: Workflow for Natural Product Isolation and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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